Cas no 1217015-83-2 (N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide hydrochloride)

N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide hydrochloride structure
1217015-83-2 structure
Product Name:N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide hydrochloride
CAS No:1217015-83-2
MF:C20H23Cl2N3O2S
MW:440.386521577835
CID:5473194
Update Time:2025-07-20

N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide hydrochloride Chemical and Physical Properties

Names and Identifiers

    • N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide:hydrochloride
    • N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide hydrochloride
    • Inchi: 1S/C20H22ClN3O2S.ClH/c1-23(2)12-5-13-24(20-22-17-6-3-4-7-18(17)27-20)19(25)14-26-16-10-8-15(21)9-11-16;/h3-4,6-11H,5,12-14H2,1-2H3;1H
    • InChI Key: RZLBFFYLHPBRPA-UHFFFAOYSA-N
    • SMILES: C(N(C1=NC2=CC=CC=C2S1)CCCN(C)C)(=O)COC1=CC=C(Cl)C=C1.[H]Cl

N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide hydrochloride Pricemore >>

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Additional information on N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide hydrochloride

Recent Advances in the Study of N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide hydrochloride (CAS: 1217015-83-2)

N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide hydrochloride (CAS: 1217015-83-2) is a small molecule compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its benzothiazole core and chloro-substituted phenoxy moiety, has demonstrated promising biological activities, particularly in the context of kinase inhibition and potential therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its potential in treating various diseases.

One of the key areas of interest for this compound is its role as a kinase inhibitor. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Recent research has identified N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide hydrochloride as a potent inhibitor of specific kinase targets, with high selectivity and efficacy. Structural-activity relationship (SAR) studies have been conducted to refine its binding affinity and reduce off-target effects, paving the way for its development as a lead compound in drug discovery programs.

In addition to its kinase inhibitory properties, this compound has also been investigated for its potential in modulating other biological pathways. For instance, recent in vitro and in vivo studies have explored its effects on apoptosis, cell proliferation, and immune response. Preliminary results suggest that it may have dual functionality, acting not only as a kinase inhibitor but also as an immunomodulator. These findings highlight its versatility and underscore the need for further mechanistic studies to fully understand its therapeutic potential.

The pharmacological optimization of N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide hydrochloride has also been a focus of recent research. Efforts have been made to improve its solubility, bioavailability, and metabolic stability through structural modifications. Advanced formulation techniques, such as nanoparticle-based delivery systems, have been explored to enhance its pharmacokinetic profile. These advancements are critical for transitioning the compound from preclinical studies to clinical trials.

Despite the promising results, challenges remain in the development of this compound. Issues such as potential toxicity, drug-drug interactions, and resistance mechanisms need to be addressed. Recent studies have employed computational modeling and high-throughput screening to predict and mitigate these challenges. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate its translation into clinical applications.

In conclusion, N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide hydrochloride (CAS: 1217015-83-2) represents a compelling candidate for further investigation in the field of chemical biology and drug development. Its multifaceted biological activities, combined with ongoing efforts to optimize its pharmacological properties, position it as a potential therapeutic agent for a range of diseases. Future research should focus on validating its efficacy in clinical settings and addressing the remaining challenges to unlock its full potential.

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